3-Morpholinobenzamide

Description

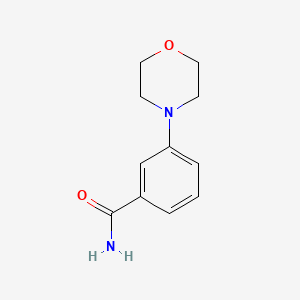

3-Morpholinobenzamide (CAS: 183557-81-5, MFCD24624104) is a benzamide derivative featuring a morpholine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.25 g/mol . This compound is primarily utilized in medicinal chemistry as a precursor or intermediate in synthesizing bioactive molecules, such as EP2 receptor antagonists (e.g., 7s/TG7-256), which exhibit high selectivity for prostaglandin E2 receptor subtype 2 (EP2) . Key analytical data include:

Properties

IUPAC Name |

3-morpholin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)9-2-1-3-10(8-9)13-4-6-15-7-5-13/h1-3,8H,4-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZRCLHHZXHALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622855 | |

| Record name | 3-(Morpholin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183557-81-5 | |

| Record name | 3-(Morpholin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzamide typically involves the reaction of 3-aminobenzoic acid with morpholine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

3-Morpholinobenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to interfere with cell signaling pathways, leading to reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Morpholinobenzamide with analogous morpholine-containing benzamides and related derivatives:

Key Observations :

- Substituent Position: The placement of the morpholine group (2-, 3-, or 4-position) significantly alters electronic properties and steric interactions. For instance, this compound’s 3-substitution may enhance receptor binding compared to 2- or 4-position analogs in EP2 antagonists .

- Functional Groups: Derivatives like 4-Morpholinobenzoic acid (-COOH) and 2-Morpholinobenzonitrile (-CN) exhibit distinct reactivity. The carboxyl group enables salt formation, while the nitrile group is pivotal in click chemistry .

Biological Activity

3-Morpholinobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a benzamide moiety. The morpholine group is known for its ability to enhance the solubility and bioavailability of compounds, while the benzamide structure is often associated with pharmacological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Morpholine derivatives have been shown to inhibit serine/threonine kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds containing the benzamide nucleus can induce cell cycle arrest, which is vital for preventing the proliferation of cancer cells .

- Antimicrobial Activity : Recent studies have demonstrated that certain morpholino-benzamide derivatives exhibit significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus .

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (colon cancer) | <17.18 | PI3K inhibition and apoptosis |

| This compound | MCF-7 (breast cancer) | <1.68 | Induction of cell cycle arrest |

| This compound | U-87 (glioblastoma) | <1.68 | Caspase activation leading to apoptosis |

| This compound | A549 (lung cancer) | <1.68 | Inhibition of serine/threonine kinases |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted by Wang et al. (2015) synthesized various morpholine-benzamide derivatives and evaluated their activity against multiple human cancer cell lines, including HCT-116, MCF-7, U-87, and A549. Among these compounds, one derivative exhibited an IC50 value of less than 1.68 µM across all tested lines, demonstrating potent anticancer properties comparable to standard treatments like GDC0941 .

Case Study 2: Antimicrobial Efficacy

Research published on novel N-substituted morpholino-benzamide derivatives indicated that specific compounds showed excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, suggesting that further optimization could lead to more effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.